

# Structure-activity relationship of Methyl 3-(piperidin-4-yl)propanoate hydrochloride derivatives

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## Compound of Interest

**Compound Name:** Methyl 3-(piperidin-4-yl)propanoate hydrochloride

**Cat. No.:** B599415

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A comparative analysis of the structure-activity relationships (SAR) of **methyl 3-(piperidin-4-yl)propanoate hydrochloride** derivatives and related analogues reveals their diverse pharmacological potential across various therapeutic targets. While a singular, comprehensive SAR study on this specific scaffold is not extensively documented, a comparative guide can be constructed by examining research on structurally related compounds where the piperidin-4-yl propanoate moiety is a key feature.

This guide synthesizes findings from studies on different classes of therapeutic agents, including choline transporter inhibitors, local anesthetics, nociceptin receptor ligands, and enzyme inhibitors, to provide insights into how structural modifications influence biological activity.

## Choline Transporter (CHT) Inhibitors

Derivatives of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as potent inhibitors of the presynaptic choline transporter (CHT), a critical protein for acetylcholine synthesis.<sup>[1]</sup> The structure-activity relationship of these compounds highlights the importance of substitutions on the piperidine ring.

Key SAR Insights:

- **Piperidine Substitution:** Removal of an isopropyl group from the piperidine ether significantly reduces activity. However, a methylpiperidine ether analog was found to be equipotent with the isopropyl analog.[1]
- **Position of Substitution:** Moving the N-methylpiperidine from the 4-position to the 3-position on the benzamide core is tolerated but results in decreased activity.[1]
- **Amide Group:** Benzylic heteroaromatic amide moieties were found to be the most potent among the variations studied.[1]

Compound	Modification	IC50 (µM) at 100 nM Choline	IC50 (µM) at 10 µM Choline
10l	Unsubstituted piperidine ether (NH)	>25	>25
10m (ML352)	N-Methylpiperidine ether	0.17	0.14
Isopropyl analog	N-Isopropylpiperidine ether	0.16	0.12
10n	3-(N-methylpiperidine)oxy	0.98	0.45

## Local Anesthetics

The local anesthetic potential of alkynylpiperidine derivatives has been explored, with a focus on the influence of the acyl group at the 4-position of the piperidine ring.

### Key SAR Insights:

- **Acyl Group:** The nature of the acyl moiety (propionyl vs. benzoyl) significantly impacts anesthetic activity. In a direct comparison, the benzoate derivative showed greater activity than the propionate.[2]
- **Alkynyl Substituent:** The presence of an alkyl group on the triple bond of the C4 substituent on the piperidine ring positively influenced the anesthesia index and duration. The ester of 4-

(octyn-1-yl)piperidol-1-propionic acid was the most active among the studied compounds.[2]

## Nociceptin Receptor (NOP) Ligands

A series of N-(4-piperidinyl)-2-indolinones have been identified as a novel class of ligands for the nociceptin receptor (NOP). A key finding in this series is that modifications to the N-substituent of the piperidine ring can modulate the compound's activity from agonism to antagonism.[3][4]

Key SAR Insights:

- **Piperidine N-Substituent:** The substituent at the N-1 position of the piperidine ring is a critical determinant of whether the compound acts as an agonist or an antagonist at the NOP receptor.[4] This allows for the fine-tuning of the pharmacological profile within the same chemical scaffold.

## Enzyme Inhibitors

The piperidin-4-yl scaffold is present in inhibitors of various enzymes, demonstrating its versatility in drug design.

### Soluble Epoxide Hydrolase (sEH) Inhibitors

2-(Piperidin-4-yl)acetamides have been developed as potent inhibitors of soluble epoxide hydrolase, an enzyme involved in inflammation.

### Acetyl-CoA Carboxylase (ACC) Inhibitors

Disubstituted (4-piperidinyl)-piperazine derivatives have shown potent inhibitory activity against acetyl-CoA carboxylases (ACCs), which are key enzymes in lipid synthesis.[5] Structure-based design led to the discovery of indole derivatives with high *in vitro* potency.[5]

## Experimental Protocols

### Synthesis of 4-methoxy-3-(piperidin-4-yl)oxy benzamide derivatives

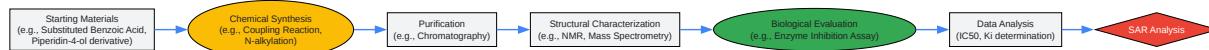
A general synthetic route involves the coupling of a substituted benzoic acid with a piperidin-4-ol derivative, followed by modifications of the piperidine nitrogen. The specific synthesis of the active compound ML352 (10m) involves the reaction of 4-hydroxy-3-methoxybenzamide with N-methyl-4-hydroxypiperidine under Mitsunobu conditions, followed by amide coupling with a suitable amine.[1]

## [<sup>3</sup>H]Hemicholinium-3 (HC-3) Binding Assay for CHT Inhibition

The potency of compounds as CHT inhibitors is determined by their ability to displace the binding of [<sup>3</sup>H]HC-3 to cell membranes expressing the choline transporter. The assay is typically performed in the presence of varying concentrations of the test compound, and the IC<sub>50</sub> value is calculated from the resulting concentration-response curve.[1]

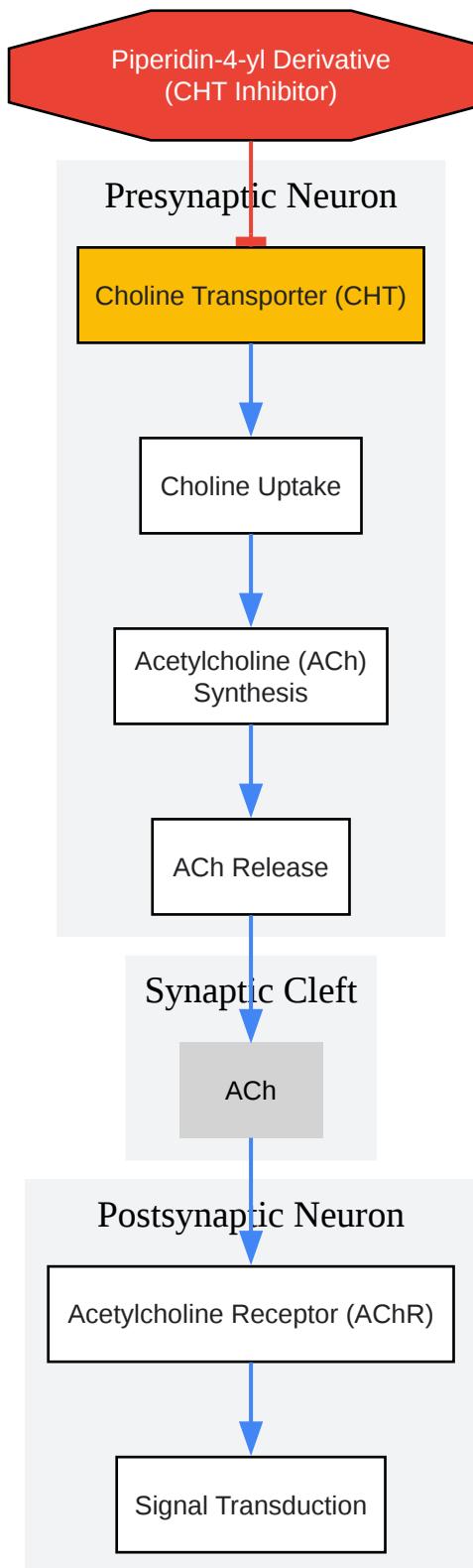
## Visualizations

Below are diagrams illustrating a general experimental workflow for synthesis and a conceptual signaling pathway.



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Caption: General experimental workflow for the synthesis and evaluation of piperidine derivatives.



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Caption: Simplified signaling pathway showing the inhibition of the choline transporter (CHT).

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